B1575261 gp100 (476-485)

gp100 (476-485)

Cat. No.: B1575261
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

Melanoma Treatment and Immunotherapy

  • gp100 in Immunotherapy : gp100, a melanocyte lineage-specific antigen, is recognized by tumor-infiltrating lymphocytes (TILs) in melanoma treatment. TILs stimulated with gp100 epitopes can generate antigen-specific cytotoxic T lymphocyte (CTL) lines capable of targeting melanoma cells (Salgaller et al., 1995).
  • gp100 Recognition by TILs : CTLs derived from a melanoma patient were shown to target gp100, suggesting its potential as a target for melanoma immunotherapy (Bakker et al., 1994).

Vaccine Development

  • gp100 Peptide Vaccines : The use of gp100 peptide vaccines has been explored for treating metastatic melanoma, showing promise in eliciting immune responses and potentially leading to cancer regression (Rosenberg et al., 1998).

Genetic Vaccination

  • Genetic Vaccination Against gp100 : Genetic vaccination targeting gp100 induces CTL-mediated tumor protection in mice, suggesting a potential immunotherapeutic strategy against melanoma (Schreurs et al., 1998).

Antigen Processing and Presentation

  • Identification of CTL Epitopes in gp100 : Epitopes from gp100 can be recognized by CTLs, providing insights into antigen processing and presentation in melanoma and guiding immunotherapy approaches (Tsai et al., 1997).

Enhanced Immune Response

  • Enhancing Immune Responses to gp100 : Research shows that dendritic cells transduced with gp100 can enhance T-cell-mediated immune responses, offering potential for improving cancer vaccine efficacy (Wan et al., 1999).

Melanoma-Associated Tumor Antigens

  • gp100 as a Tumor Antigen : gp100 serves as a melanoma-associated tumor antigen, and its recognition by TILs correlates with tumor regression in metastatic melanoma patients (Parkhurst et al., 1996).

gp100 Expression and Immunotherapy

  • gp100 Expression in Melanoma : Studies have evaluated the expression of gp100 in melanoma cells and its correlation with responsiveness to immunotherapy, providing insights into the selection of patients for gp100-targeted therapies (Scheibenbogen et al., 1996).

Properties

sequence

VLYRYGSFSV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (476-485);gp100 (476-485)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.